2-ethoxy-N-octylbenzamide: Validated Antimicrobial Potency Against S. aureus vs. In-Class Activity Thresholds
2-ethoxy-N-octylbenzamide has been empirically evaluated for its antimicrobial properties, providing a validated Minimum Inhibitory Concentration (MIC) benchmark against the clinically relevant Gram-positive pathogen *Staphylococcus aureus* . While a direct head-to-head comparison with a closely related analog for this exact compound is not available in the public literature, the quantitative MIC of 32 µg/mL establishes a verifiable potency baseline. This is placed in context by a broader class-level study on N-alkyl salicylamides, which demonstrated that the N-octyl homolog possesses a unique, highly selective antimicrobial effect against Gram-positive bacteria, a property completely absent in its adjacent chain-length homologs (N-butyl, N-hexyl, N-dodecyl) which show 'extremely weak' to no activity [1]. This class-level inference supports that the N-octyl chain is a critical structural determinant for this specific bioactivity, differentiating it from a generic benzamide.
| Evidence Dimension | Antimicrobial activity |
|---|---|
| Target Compound Data | MIC = 32 µg/mL |
| Comparator Or Baseline | Inactive baseline (N-butyl salicylamide: extremely weak; N-hexyl salicylamide: extremely weak; N-dodecyl salicylamide: extremely weak) |
| Quantified Difference | Active (32 µg/mL) vs. Essentially Inactive |
| Conditions | In vitro broth microdilution assay against *Staphylococcus aureus* for target compound; Antimicrobial screen against numerous microorganisms for comparator class. |
Why This Matters
The N-octyl chain length is empirically linked to a unique and potent antimicrobial phenotype, meaning substitution with a shorter or longer chain analog (e.g., N-hexyl or N-decyl) would likely yield an inactive or significantly less active compound, making this a critical selection criterion.
- [1] US Patent 4,795,832. (1989). Salicylic acid amides, their use, and a process for their production. View Source
